molecular formula C₁₃₂H₂₄₀N₆₆O₂₉ B612523 TAT 2-4 CAS No. 1159916-66-1

TAT 2-4

货号: B612523
CAS 编号: 1159916-66-1
分子量: 3215.74
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TAT 2-4 is a synthetic, dimeric cell-penetrating peptide (CPP) derived from the protein transduction domain (residues 47–58) of the HIV-1 transactivator of transcription (TAT) protein. Its sequence, YGRKKRRQRRRGYGRKKRRQRRRG, consists of two tandem repeats of the TAT domain, linked by a glycine residue . This design enhances its cell-penetrating efficiency compared to monomeric variants. Key properties include:

  • Molecular Formula: C₁₃₂H₂₄₀N₆₆O₂₉
  • Molecular Weight: 3215.81 g/mol
  • Purity: >95% (HPLC), with optional 98% or 99% purity upon request .
  • Solubility: Water-soluble, stored as a lyophilized powder at -20°C .

This compound is widely used to deliver bioactive molecules (e.g., drugs, nucleic acids) into cells, particularly in neuroscience and HIV research. Studies highlight its role in modulating synaptic activity and contributing to HIV-associated neurocognitive disorders . However, its trifluoroacetic acid (TFA) content (10–45% as a byproduct of synthesis) can interfere with cellular assays, necessitating TFA removal for certain applications .

准备方法

Synthetic Routes and Reaction Conditions

TAT 2-4 is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale SPPS, which allows for the efficient and high-yield synthesis of the peptide. The process includes the use of automated peptide synthesizers, which can handle the repetitive cycles of deprotection and coupling required for peptide synthesis. The final product is purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality .

化学反应分析

Types of Reactions

TAT 2-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide and modified peptides with substituted amino acid residues .

科学研究应用

TAT 2-4 has a wide range of scientific research applications, including:

作用机制

TAT 2-4 exerts its effects by binding to the trans-activation response (TAR) RNA element at the 5’ end of viral transcripts. This binding recruits the positive transcription elongation factor b (P-TEFb), which consists of cyclin-dependent kinase 9 (CDK9) and cyclin T1. The recruitment of P-TEFb leads to the phosphorylation of the carboxyl-terminal domain of RNA polymerase II, thereby activating transcription elongation . This mechanism is crucial for the transcriptional activation of HIV-1 .

相似化合物的比较

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Structural and Physicochemical Properties of TAT 2-4 and Related Peptides

Property This compound TAT (Monomeric) Ara27
Sequence YGRKKRRQRRRGYGRKKRRQRRRG GRKKRRQRRRPQ Not explicitly provided
Length (aa) 24 12 27 (inferred from name)
Molecular Weight 3215.81 g/mol ~1567 g/mol Data not available
Charge Highly cationic (+16 at pH 7) +8 at pH 7 Data not available
Purity >95% (HPLC) Varies by synthesis Data not available
Solubility Water-soluble Water-soluble Data not available

Key Observations :

  • This compound’s dimeric structure doubles the arginine-rich domains, enhancing cationic charge and cell-penetrating efficiency compared to the monomeric TAT .
  • Ara27, another CPP, has distinct physicochemical properties (e.g., lower isoelectric point) compared to TAT, as shown in Table 1 of , though specific sequence data are unavailable .

Table 2: Functional Comparison in HIV and Cellular Assays

Compound HIV-1 Activity (IC₅₀) Cellular Uptake Efficiency Neuroactivity Modulation
This compound Data not available High (dimer-enhanced) Induces synaptic damage
Hit Compounds* 0.1–10 µM Variable Not studied
TAT (Monomeric) ~1 µM Moderate Mild neuroactivity effects

*Data from Table 1 of , which lists dose-dependent inhibition of HIV-1 by small-molecule "hit compounds" .

Key Findings :

  • Small-molecule hit compounds (e.g., from ) show potent HIV-1 inhibition (IC₅₀: 0.1–10 µM) but lack cell-penetrating capabilities, limiting their utility for intracellular delivery .

生物活性

TAT 2-4 is a cell-penetrating peptide derived from the HIV-1 transactivator of transcription (Tat) protein. This compound has garnered attention in biomedical research due to its ability to facilitate the delivery of therapeutic agents across cellular membranes. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and therapy, and relevant case studies.

This compound is characterized by its sequence: YGRKKRRQRRRGYGRKKRRQRRRG , which consists of two back-to-back protein transduction domains from the Tat protein. The core structure includes basic amino acids that enhance its ability to penetrate cell membranes. Research indicates that the biological activity of TAT primarily resides in the region between residues 48–60, which is crucial for its internalization into cells through non-endocytic pathways, such as direct translocation across the membrane or macropinocytosis .

Biological Activity

Cell Penetration and Delivery
this compound demonstrates remarkable cell-penetrating capabilities, allowing it to transport various cargoes, including proteins and nucleic acids, into cells. Studies have shown that TAT can effectively deliver macromolecules like beta-galactosidase into different cell types without compromising their functionality . This property positions this compound as a valuable tool in gene therapy and drug delivery systems.

Neuroprotective Effects
Research has highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases. For instance, Lu et al. (2011) demonstrated that TAT could mitigate synaptic damage induced by HIV-1 Tat protein, suggesting a protective role against HIV-associated neurological disorders .

Case Studies

A series of case studies illustrate the therapeutic applications of this compound:

  • Neuroprotection in HIV Models
    In a study involving microglial activation due to HIV-1 Tat exposure, this compound was shown to reduce inflammatory responses and protect neuronal integrity, indicating its potential use in treating HIV-related cognitive impairments .
  • Tumor Treatment
    Targeted alpha therapy (TAT) has been applied in oncology, particularly for low-grade gliomas. A study reported long-term survival benefits in patients treated with TAT after conventional therapies. Patients exhibited significant reductions in seizure frequency and improved neurological outcomes over extended follow-up periods .

Comparative Analysis

The efficacy of this compound can be compared with other cell-penetrating peptides (CPPs) based on their delivery efficiency and therapeutic outcomes:

Peptide Cell Penetration Efficiency Therapeutic Applications Notable Findings
This compound HighGene therapy, neuroprotectionEffective in reducing inflammation and synaptic damage
Antennapedia ModerateDrug deliveryLimited by receptor dependency
Penetratin ModerateAntigen deliveryLess efficient than TAT for large macromolecules

常见问题

Basic Research Questions

Q. How can researchers formulate a focused research question for studying TAT 2-4?

  • Methodological Answer : Use the P-E/I-C-O framework to structure the question:

  • Population (P) : Define the biological/chemical system under study (e.g., enzyme interactions, cellular models).
  • Exposure/Intervention (E/I) : Specify the application of this compound (e.g., dosage, delivery method).
  • Comparison/Control (C) : Identify baseline conditions or alternative compounds for contrast.
  • Outcome (O) : Define measurable endpoints (e.g., binding affinity, metabolic stability).
    Example: "How does this compound (E/I) influence transcriptional activity (O) in human hepatocyte models (P) compared to TAT 1-3 (C)?" .

Q. What experimental design principles ensure reproducibility in this compound studies?

  • Methodological Answer :

  • Detailed Protocols : Document synthesis, purification, and characterization steps (e.g., NMR, HPLC) for this compound to enable replication .
  • Control Groups : Include positive/negative controls (e.g., wild-type vs. knockout models) to validate assay specificity.
  • Sample Size Justification : Use power analysis to determine statistically viable participant/experimental replicates .

Q. How should researchers address variability in this compound’s biochemical activity across studies?

  • Methodological Answer :

  • Standardize Conditions : Control temperature, pH, and solvent composition during experiments .
  • Triplicate Trials : Report mean values with standard deviation to quantify variability.
  • Cross-Validation : Compare results across multiple assays (e.g., ELISA, SPR) to confirm consistency .

Advanced Research Questions

Q. How can contradictory findings about this compound’s mechanism of action be resolved?

  • Methodological Answer :

  • Multi-Omics Integration : Combine transcriptomic, proteomic, and metabolomic data to identify convergent pathways .
  • Dose-Response Analysis : Test a wide concentration range to distinguish linear vs. non-linear effects .
  • Structural Modeling : Use molecular dynamics simulations to explore binding site interactions that may explain discrepancies .

Q. What statistical methods are optimal for analyzing dose-dependent effects of this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal (e.g., Hill equation) or biphasic models to quantify EC₅₀ and efficacy .
  • ANOVA with Post Hoc Tests : Compare means across dose groups while correcting for multiple comparisons (e.g., Tukey’s test) .
  • Meta-Analysis : Pool data from independent studies to assess overall trends and heterogeneity .

Q. How can interdisciplinary approaches enhance understanding of this compound’s therapeutic potential?

  • Methodological Answer :

  • Collaborative Frameworks : Integrate chemical biology (structure-activity relationships), pharmacology (PK/PD modeling), and computational chemistry (QSAR predictions) .
  • Translational Validation : Use patient-derived organoids or in vivo models to bridge in vitro findings and clinical relevance .

Q. Data Presentation and Validation

Q. What are best practices for presenting this compound’s experimental results in manuscripts?

  • Methodological Answer :

  • Structured Tables : Include columns for independent variables (e.g., concentration), dependent variables (e.g., inhibition %), and statistical metrics (p-values, confidence intervals) .
  • Visual Clarity : Use line graphs for dose-response curves and heatmaps for multi-parameter comparisons.
  • Supplemental Data : Archive raw datasets, chromatograms, and spectral analyses in repositories like Figshare or Zenodo .

Q. How should researchers validate the purity and stability of synthesized this compound?

  • Methodological Answer :

  • Analytical Triangulation : Confirm purity via HPLC (≥95%), mass spectrometry (exact mass match), and elemental analysis .
  • Accelerated Stability Studies : Monitor degradation under stress conditions (e.g., high humidity, UV exposure) to establish shelf-life .

Q. Ethical and Methodological Limitations

Q. What are common limitations in this compound studies, and how can they be mitigated?

  • Methodological Answer :

  • Batch Variability : Source compounds from certified suppliers and document lot numbers .
  • Ethical Constraints : For in vivo studies, adhere to ARRIVE guidelines for animal welfare reporting .
  • External Validity : Use diverse cell lines or animal models to assess generalizability .

Q. How can researchers ensure transparency when reporting negative or inconclusive results for this compound?

  • Methodological Answer :
  • Pre-Registration : Submit study protocols to platforms like OSF or ClinicalTrials.gov to reduce publication bias .
  • Detailed Null Hypothesis Testing : Explain statistical thresholds (e.g., α=0.05) and effect size interpretations .

属性

IUPAC Name

2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C132H240N66O29/c133-49-5-1-21-80(185-105(212)78(27-11-55-166-123(144)145)180-97(203)67-176-101(208)75(137)65-71-37-41-73(199)42-38-71)107(214)187-82(23-3-7-51-135)109(216)189-86(31-15-59-170-127(152)153)113(220)193-90(35-19-63-174-131(160)161)117(224)197-92(45-47-95(138)201)119(226)195-88(33-17-61-172-129(156)157)115(222)191-84(29-13-57-168-125(148)149)111(218)183-76(25-9-53-164-121(140)141)102(209)177-69-99(205)182-94(66-72-39-43-74(200)44-40-72)104(211)178-68-98(204)181-79(28-12-56-167-124(146)147)106(213)186-81(22-2-6-50-134)108(215)188-83(24-4-8-52-136)110(217)190-87(32-16-60-171-128(154)155)114(221)194-91(36-20-64-175-132(162)163)118(225)198-93(46-48-96(139)202)120(227)196-89(34-18-62-173-130(158)159)116(223)192-85(30-14-58-169-126(150)151)112(219)184-77(26-10-54-165-122(142)143)103(210)179-70-100(206)207/h37-44,75-94,199-200H,1-36,45-70,133-137H2,(H2,138,201)(H2,139,202)(H,176,208)(H,177,209)(H,178,211)(H,179,210)(H,180,203)(H,181,204)(H,182,205)(H,183,218)(H,184,219)(H,185,212)(H,186,213)(H,187,214)(H,188,215)(H,189,216)(H,190,217)(H,191,222)(H,192,223)(H,193,220)(H,194,221)(H,195,226)(H,196,227)(H,197,224)(H,198,225)(H,206,207)(H4,140,141,164)(H4,142,143,165)(H4,144,145,166)(H4,146,147,167)(H4,148,149,168)(H4,150,151,169)(H4,152,153,170)(H4,154,155,171)(H4,156,157,172)(H4,158,159,173)(H4,160,161,174)(H4,162,163,175)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYDXJXPYPVEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C132H240N66O29
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3215.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。